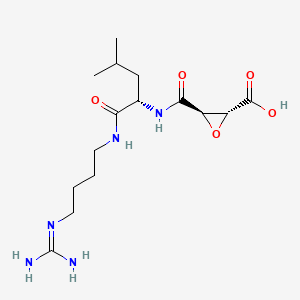
e-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-64 is a potent and irreversible inhibitor of cysteine proteases. It was first isolated from the fungus Aspergillus japonicus in 1978. The compound is known for its ability to inhibit a wide range of cysteine proteases, including papain, cathepsin B, cathepsin L, calpain, and staphopain . This compound is characterized by its low toxicity and effective mechanism of action, making it a potential template for drug development to treat diseases where high levels of cysteine proteases are the primary cause .
Vorbereitungsmethoden
E-64 kann sowohl durch natürliche als auch durch synthetische Verfahren hergestellt werden. Das natürliche Verfahren beinhaltet die Isolierung der Verbindung aus Aspergillus japonicus. Der synthetische Weg beinhaltet die Herstellung von this compound durch Kopplung einer trans-Epoxysuccinsäuregruppe an ein modifiziertes Dipeptid. Der Syntheseprozess umfasst die Bildung einer Thioetherbindung zwischen der trans-Epoxysuccinylgruppe von this compound und der aktiven Thiolgruppe von Cysteinproteasen . Industrielle Produktionsmethoden umfassen in der Regel großtechnische Fermentationsprozesse zur Kultivierung von Aspergillus japonicus, gefolgt von der Extraktion und Reinigung von this compound .
Analyse Chemischer Reaktionen
E-64 durchläuft verschiedene Arten von chemischen Reaktionen, darunter nukleophile Substitution und Hydrolyse. Die aktive Einheit der Verbindung, die trans-Epoxysuccinylgruppe, reagiert mit der Thiolgruppe von Cysteinproteasen unter Bildung einer kovalenten Thioetherbindung . Pronase E-Verdauung spaltet this compound in drei Komponenten: L-Leucin, Agmatin und L-trans-Bernsteinsäure . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Pronase E und Salzsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die einzelnen Komponenten von this compound, die in kristalliner Form isoliert werden können .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Inhibition of Cysteine Proteases
- Cell Cycle Studies
- Parasite Research
- Recombinant Protein Production
- Inflammation Reduction
- Excystation Studies
Case Study 1: Apoptosis Induction in Carcinoma Cells
A study published in PLOS One explored how this compound induces apoptosis in carcinoma cell lines while protecting normal cells from apoptosis. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic markers, highlighting its dual role depending on the cellular context .
Case Study 2: Effects on Filarial Parasites
Research investigating the effects of this compound on filarial parasites found that it significantly impacted their motility and viability. The study measured various apoptotic markers, confirming that this compound activates apoptotic pathways leading to parasite death .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of E-64 involves the covalent attachment of the compound to the active site cysteine of cysteine proteases. This occurs through a nucleophilic attack from the thiol group of the cysteine on the C2 of the epoxide in this compound . This covalent bond formation results in the irreversible inhibition of the protease activity. This compound specifically targets the active site cysteine, preventing the protease from catalyzing the hydrolysis of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
E-64 ist unter den Cysteinproteaseinhibitoren einzigartig aufgrund seines irreversiblen Hemmmechanismus und seiner geringen Toxizität. Ähnliche Verbindungen sind Leupeptin und Antipain, die ebenfalls Cysteinproteaseinhibitoren sind, sich aber in ihren Hemmmechanismen und ihrer Spezifität unterscheiden . Leupeptin und Antipain sind reversible Inhibitoren und haben eine breitere Spezifität im Vergleich zu this compound . Eine weitere ähnliche Verbindung ist CA-074, ein potenter Inhibitor von Cathepsin B, der jedoch andere Cysteinproteasen nicht so effektiv hemmt wie this compound .
Eigenschaften
Molekularformel |
C15H27N5O5 |
|---|---|
Molekulargewicht |
357.41 g/mol |
IUPAC-Name |
(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
LTLYEAJONXGNFG-HBNTYKKESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |
Piktogramme |
Health Hazard |
Synonyme |
E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















